

Synthesis of (R)-3-Hydroxypentadecanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Hydroxypentadecanoic acid

CAS No.: 32602-70-3

Cat. No.: B126741

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of (R)-**3-Hydroxypentadecanoic acid**, a chiral long-chain hydroxy fatty acid. The methods outlined below offer various approaches, including asymmetric synthesis and a "green" chemistry alternative, to obtain the target molecule with high enantiopurity.

(R)-**3-Hydroxypentadecanoic acid** and its derivatives are of significant interest in biomedical research and drug development due to their structural similarity to lipid A moieties and other biologically active lipids. Accurate and efficient synthesis of the pure (R)-enantiomer is crucial for studying its biological functions and potential therapeutic applications.

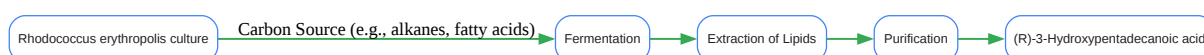
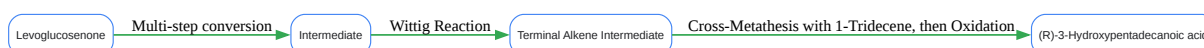
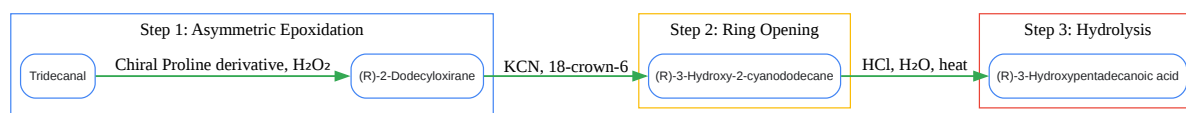
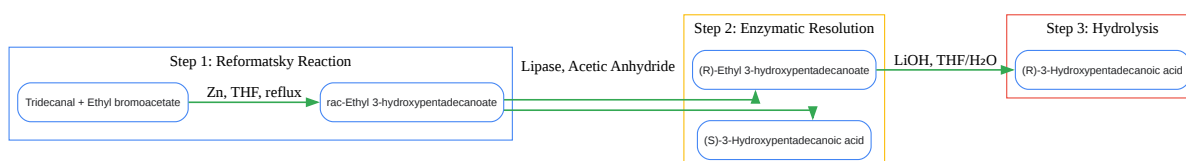
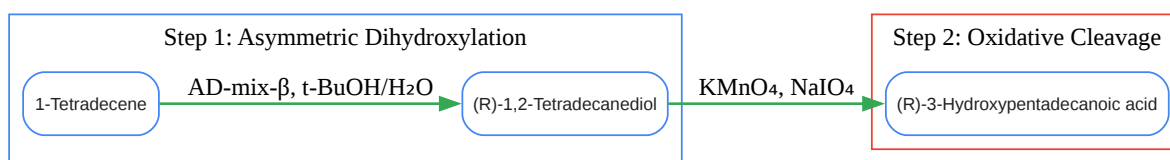
Chemical Synthesis Strategies

Four primary chemical synthesis strategies are detailed below, each with distinct advantages in terms of efficiency, stereocontrol, and scalability.

Route 1: Sharpless Asymmetric Dihydroxylation

This enantioselective method introduces the desired stereochemistry directly into the molecule starting from a commercially available terminal alkene. The key steps involve the asymmetric dihydroxylation of 1-tetradecene to yield (R)-1,2-tetradecanediol, followed by a selective oxidation to afford the target acid.

Experimental Workflow:



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Phone: (601) 213-4426
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